UNC4976 TFA

Epigenetics Chromatin Biology Chemical Biology

UNC4976 TFA is a cellularly potent positive allosteric modulator (PAM) of CBX7. It offers ~14-fold improved cellular potency over UNC3866, rapidly displacing PRC1 from chromatin. For researchers seeking superior cellular efficacy in Polycomb target gene studies, this is the definitive chemical probe. Choose UNC4976 TFA for reliable, high-purity results in epigenomic research.

Molecular Formula C49H71F3N6O10
Molecular Weight 961.1 g/mol
Cat. No. B12390503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC4976 TFA
Molecular FormulaC49H71F3N6O10
Molecular Weight961.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCCN(C)C1CC2CCC1C2)C(=O)NC(CO)C(=O)OC)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C.C(=O)(C(F)(F)F)O
InChIInChI=1S/C47H70N6O8.C2HF3O2/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6;3-2(4,5)1(6)7/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57);(H,6,7)/t30-,32?,34?,36-,37-,38-,39-,40?;/m0./s1
InChIKeyRYJFMTIBYYJMEW-ALLVQEHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC4976 TFA for Chromatin Biology: A CBX7 Chromodomain Positive Allosteric Modulator (PAM) Peptidomimetic


UNC4976 TFA is a positive allosteric modulator (PAM) peptidomimetic targeting the CBX7 chromodomain, a methyl-lysine reader of Polycomb Repressive Complex 1 (PRC1) [1]. It enhances CBX7 binding to nucleic acids while antagonizing H3K27me3-specific recruitment of CBX7 to target genes, re-equilibrating PRC1 away from H3K27me3-marked chromatin [1]. This compound is a cellularly potent chemical probe for investigating CBX7 function and Polycomb-mediated gene repression [1].

Why UNC3866 or Other CBX7 Ligands Cannot Substitute for UNC4976 TFA in Cellular Studies


Despite similar in vitro binding affinities and selectivity profiles, UNC4976 TFA exhibits a unique mechanism of action as a positive allosteric modulator (PAM) that enhances nucleic acid binding, whereas UNC3866 acts as a competitive antagonist [1]. This functional divergence translates to a ~14-fold improvement in cellular potency and more effective displacement of PRC1 from chromatin, making UNC4976 TFA a superior cellular probe [1]. Substitution with UNC3866 or other CBX7 ligands such as MS452 or MS351 would compromise cellular efficacy and result in weaker target engagement at endogenous Polycomb target genes [1].

Quantitative Differentiation of UNC4976 TFA: Head-to-Head Cellular Potency, Chromatin Displacement, and Permeability Data


14-Fold Superior Cellular Potency in CBX7 Reporter mESC Assay Compared to UNC3866

UNC4976 TFA demonstrates a ~14-fold improvement in cellular potency relative to the previously published probe UNC3866 in a CBX7 reporter mouse embryonic stem cell (mESC) line [1]. This is evidenced by a significantly lower EC50 value for reactivation of a silenced GFP reporter gene [1].

Epigenetics Chromatin Biology Chemical Biology

Positive Allosteric Modulation (PAM) Mechanism Unlocks Enhanced Cellular Activity Over Competitive Antagonists

UNC4976 TFA acts as a positive allosteric modulator (PAM) of CBX7 chromodomain binding to nucleic acids, a mechanism distinct from the competitive antagonism of UNC3866 [1]. This PAM activity simultaneously antagonizes H3K27me3-specific recruitment while increasing non-specific DNA/RNA binding, resulting in more effective displacement of CBX7 from chromatin [1]. In contrast, UNC3866 simply blocks the histone mark-binding pocket without allosteric enhancement of nucleic acid affinity [1].

Mechanism of Action Allostery Drug Discovery

Greater Displacement of PRC1 from Chromatin: UNC4976 TFA Achieves ~40% Reduction in CBX7 and RING1B Occupancy at Target Genes

In ChIP-seq experiments in mESCs, short-term treatment with UNC4976 TFA led to a substantial reduction of CBX7 and RING1B binding at high- and intermediate-occupancy PRC1 target transcription start sites (TSSs), whereas UNC3866 had a more limited impact [1]. Capture ChIP-seq revealed an average ~40% reduction in CBX7 and RING1B occupancy in response to UNC4976 TFA, while the negative control UNC4219 had no effect [1].

Chromatin Immunoprecipitation Epigenomics Target Engagement

Maintained In Vitro Affinity and Selectivity Profile: UNC4976 TFA Retains Favorable CBX4/7 Binding While Improving Cellular Performance

Despite its enhanced cellular activity, UNC4976 TFA displays an in vitro binding affinity profile nearly identical to UNC3866 for purified Polycomb CBX and CDYL2 chromodomains [1]. By ITC, UNC4976 TFA binds CBX4 and CBX7 with equipotent affinity, showing 28-fold and 9-fold selectivity over CBX2 and CBX6, respectively, and 8-fold selectivity over CDYL2 [1]. CADOR microarray screening against 120 Kme reader domains confirmed that both compounds retain a highly similar selectivity profile [1].

Selectivity Isothermal Titration Calorimetry Kme Reader Panel

Modestly Improved Permeability (2-Fold) Partially Contributes to Cellular Potency Gain

The ChloroAlkane Penetration Assay (CAPA) revealed that UNC4976 TFA is approximately 2-fold more permeable than UNC3866, with a CP50 value that is half the concentration required for UNC3866 [1]. However, this permeability difference alone does not fully account for the 14-fold improvement in cellular potency, indicating that the PAM mechanism is the primary driver of enhanced efficacy [1].

Cellular Permeability CAPA Assay Peptidomimetics

Optimal Use Cases for UNC4976 TFA Based on Quantitative Evidence


Functional Dissection of CBX7-Mediated Gene Repression in Cellular Models

Utilize UNC4976 TFA in mouse embryonic stem cells (mESCs) or other PRC1-expressing cell lines to acutely perturb CBX7 function and monitor changes in Polycomb target gene expression. The ~14-fold improved cellular EC50 over UNC3866 enables lower working concentrations (3–10 μM), minimizing off-target effects [1].

Chromatin Occupancy Studies (ChIP-seq/Cut&Run) to Map PRC1 Redistribution

Employ UNC4976 TFA for short-term (4-hour) treatments to induce rapid displacement of CBX7 and RING1B from chromatin, as demonstrated by ~40% reduction in occupancy at target TSSs [1]. This makes it an ideal probe for time-resolved epigenomic mapping of PRC1 dynamics.

Investigating CBX7 PAM Activity and Nucleic Acid Binding in Biochemical Assays

Use UNC4976 TFA in fluorescence polarization or SPR assays to study positive allosteric modulation of CBX7-nucleic acid interactions. Its unique PAM mechanism—enhancing DNA/RNA binding while antagonizing H3K27me3 recruitment—provides a tool to dissect the interplay between histone mark reading and nucleic acid association [1].

Transitioning from UNC3866 to a More Cellularly Efficacious CBX7 Probe

For researchers currently using UNC3866 but facing limited cellular activity or high required concentrations, UNC4976 TFA offers a direct upgrade with comparable in vitro selectivity and affinity but dramatically enhanced cellular potency and chromatin displacement [1].

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